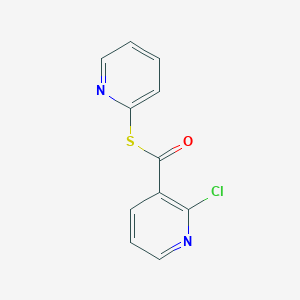
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-thiol in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropyridine moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group in the pyridine-2-thiol moiety can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include amines.
Wissenschaftliche Forschungsanwendungen
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate.
Pyridine-2-thiol: Another precursor used in the synthesis.
2-Aminopyridine: A similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
921599-94-2 |
|---|---|
Molekularformel |
C11H7ClN2OS |
Molekulargewicht |
250.70 g/mol |
IUPAC-Name |
S-pyridin-2-yl 2-chloropyridine-3-carbothioate |
InChI |
InChI=1S/C11H7ClN2OS/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
InChI-Schlüssel |
XBOARVDSUXPFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
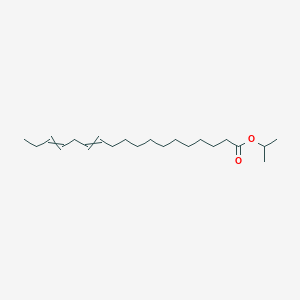
![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
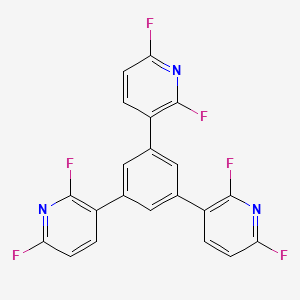
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)
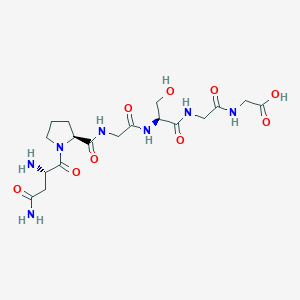
![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
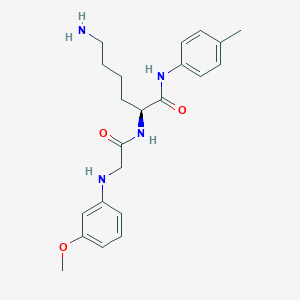
![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)
